Cas no 898513-01-4 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[5-(Methylthio)-1,3,4-thiadiazol-2-yl]-5-phenyl-3-isoxazolecarboxamide
- AKOS001531861
- STL203122
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
- VU0513395-1
- CCG-153132
- F3216-0194
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- 898513-01-4
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide
-
- インチ: 1S/C13H10N4O2S2/c1-20-13-16-15-12(21-13)14-11(18)9-7-10(19-17-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18)
- InChIKey: SDHIHCLSULRMGW-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1NC(C1C=C(C2C=CC=CC=2)ON=1)=O)SC
計算された属性
- せいみつぶんしりょう: 318.02451792g/mol
- どういたいしつりょう: 318.02451792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 134Ų
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 5.15±0.50(Predicted)
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3216-0194-25mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-5μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-40mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-20μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-4mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-75mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-30mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-100mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 100mg |
$248.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-1mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3216-0194-2μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 |
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamideに関する追加情報
Introduction to N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 898513-01-4)
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 898513-01-4, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate arrangement of nitrogen, sulfur, and oxygen atoms within its molecular framework contributes to its distinctive chemical behavior and potential therapeutic applications.
The molecular structure of N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide is characterized by a fused ring system consisting of a thiadiazole ring connected to an oxazole ring. This configuration is further augmented by the presence of a phenyl group and a methylsulfanyl substituent, which are key features that influence its interactions with biological targets. The thiadiazole moiety is particularly noteworthy, as it is known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Recent advancements in medicinal chemistry have highlighted the significance of heterocyclic compounds in drug development. The combination of nitrogen, sulfur, and oxygen in N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide creates a rich chemical environment that can interact with biological receptors in multiple ways. This versatility makes it an attractive candidate for further exploration in the development of novel therapeutic agents.
In the realm of academic research, the synthesis and characterization of this compound have been subjects of intense study. The methodologies employed to construct its complex framework involve multi-step organic reactions that require precise control over reaction conditions. These synthetic pathways not only showcase the ingenuity of modern organic chemistry but also provide valuable insights into the structural determinants of biological activity.
The pharmacological profile of N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide has been investigated through various in vitro and in vivo assays. Initial studies suggest that it exhibits notable activity against certain pathogens and inflammatory conditions. The presence of the methylsulfanyl group appears to modulate its pharmacokinetic properties, enhancing its bioavailability and target specificity. These findings are particularly intriguing given the growing demand for compounds that can effectively address multifaceted pathological processes.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational modeling techniques, researchers can predict how modifications to its molecular structure might enhance its biological activity. This approach has been instrumental in optimizing lead compounds for clinical development. The integration of machine learning algorithms has further accelerated this process by enabling rapid screening of virtual libraries derived from similar chemical motifs.
The therapeutic potential of N-(methylsulfanyl)-1H-thiadiazol[2',3':4,5]-1H-[1]benzopyrrole[3',4'][1]oxazol]-6(5H)-carboxamide, as it may be referred to in more detailed chemical discussions, extends beyond traditional antimicrobial applications. Emerging evidence suggests that it may also play a role in modulating immune responses and inhibiting key enzymes involved in chronic inflammatory diseases. These properties make it a promising candidate for further investigation in areas such as autoimmune disorders and metabolic syndromes.
The synthesis of derivatives from this core structure has opened up new avenues for research. By introducing different substituents or altering the fused ring system, scientists can fine-tune the pharmacological properties to meet specific therapeutic needs. For instance, replacing the phenyl group with other aromatic rings or introducing heteroatoms could lead to compounds with enhanced binding affinity or selectivity for certain biological targets.
The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Advanced computational methods allow researchers to simulate molecular interactions at an atomic level, providing insights into how these compounds bind to their targets and how their structures influence their biological effects. This information is crucial for designing experiments aimed at optimizing drug candidates.
In conclusion, N-(methylsulfanyl)-1H-thiadiazol[2',3':4',5']-[1]benzopyrrole[3',4']-[1]oxazol]-6(5H)-carboxamide (CAS No. 898513–01–4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis and characterization have provided valuable insights into the design principles underlying effective therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is poised to make substantial contributions to the development of novel treatments for various diseases.
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